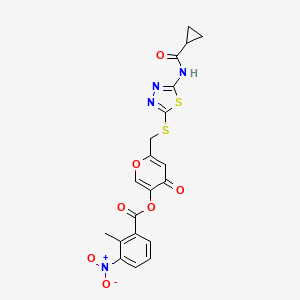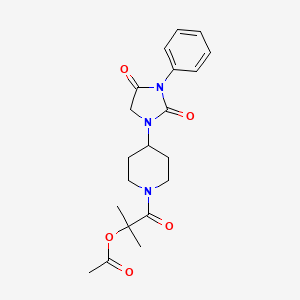
1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Potential in Developing Antiobesity Drugs
A study by Zarrinmayeh et al. (1998) focused on synthesizing a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists with the aim of developing antiobesity drugs. This research is significant as it explores the potential use of compounds like 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate in addressing obesity, a major global health issue (Zarrinmayeh et al., 1998).
2. Antioxidant and Antimicrobial Activity
Research by Harini et al. (2012) indicates the synthesis of vanillin derived piperidin-4-one oxime esters and their screening for antioxidant and antimicrobial studies. The study highlights the significance of such compounds, including variants of 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate, in potentially offering antioxidant and antimicrobial benefits (Harini et al., 2012).
3. Antifungal Agents
A study by Sangshetti and Shinde (2011) on synthesizing novel oxadiazoles as antifungal agents showcases the potential of such compounds in the realm of antifungal medication. This research is particularly relevant for the development of new antifungal treatments and the exploration of new chemical structures for this purpose (Sangshetti & Shinde, 2011).
4. Antibacterial and Antifungal Agents
Thanusu et al. (2010) conducted a study on the synthesis of bis hybrid heterocycles, which demonstrated potent biological activities against various bacterial and fungal strains. The implications of this research for the development of new antibacterial and antifungal agents are significant, particularly in the context of increasing antibiotic resistance (Thanusu et al., 2010).
5. Antitubercular Applications
Research by Thompson et al. (2016) on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for tuberculosis highlights the potential of such compounds, related to 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate, in antitubercular applications. This research is critical in the fight against tuberculosis, especially in the context of drug-resistant strains (Thompson et al., 2016).
Propriétés
IUPAC Name |
[1-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-14(24)28-20(2,3)18(26)21-11-9-15(10-12-21)22-13-17(25)23(19(22)27)16-7-5-4-6-8-16/h4-8,15H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAVZMRJDZYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)
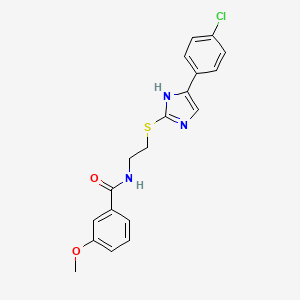
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2920007.png)

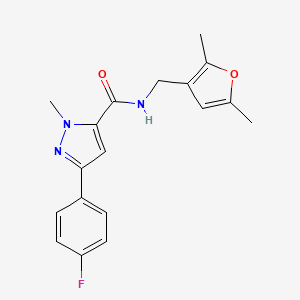

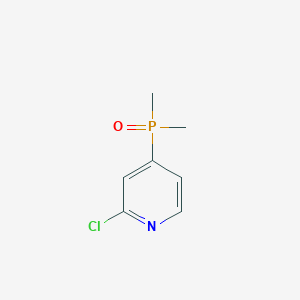
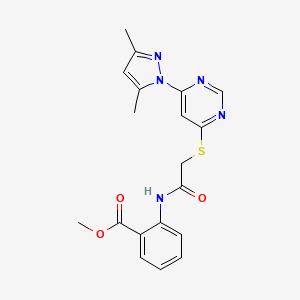
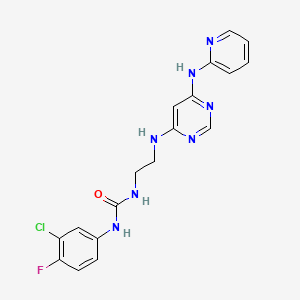
![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)
